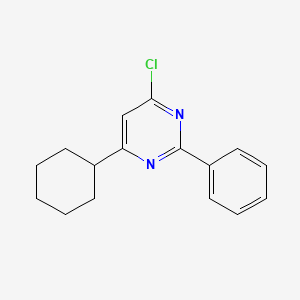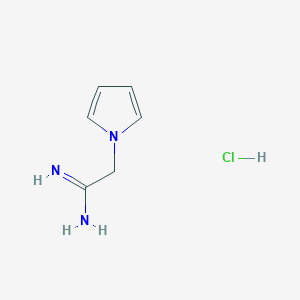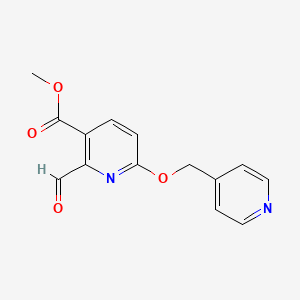
4-Chloro-6-cyclohexyl-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-cyclohexyl-2-phenylpyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine family. Pyrimidines are well-known for their diverse pharmacological activities, including antiviral, anticancer, anti-inflammatory, and fungicidal properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-cyclohexyl-2-phenylpyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of 4,6-dichloro-2-phenylpyrimidine with cyclohexylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-cyclohexyl-2-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrimidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted pyrimidine derivatives with various functional groups.
- N-oxides and dihydropyrimidine derivatives depending on the reaction conditions.
Scientific Research Applications
4-Chloro-6-cyclohexyl-2-phenylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its potential as an antifungal and herbicidal agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new fungicides and herbicide safeners.
Mechanism of Action
The mechanism of action of 4-Chloro-6-cyclohexyl-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, similar pyrimidine derivatives have been shown to inhibit the cytochrome bc1 enzyme complex, thereby blocking electron transfer and hindering mitochondrial respiration in pathogenic fungi . This mechanism is crucial for its fungicidal activity.
Comparison with Similar Compounds
- 4-Chloro-6-phenoxy-2-phenylpyrimidine
- 4-Chloro-6-methyl-2-phenylpyrimidine
- 4-Chloro-6-ethyl-2-phenylpyrimidine
Comparison: 4-Chloro-6-cyclohexyl-2-phenylpyrimidine stands out due to its cyclohexyl group, which imparts unique steric and electronic properties. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C16H17ClN2 |
|---|---|
Molecular Weight |
272.77 g/mol |
IUPAC Name |
4-chloro-6-cyclohexyl-2-phenylpyrimidine |
InChI |
InChI=1S/C16H17ClN2/c17-15-11-14(12-7-3-1-4-8-12)18-16(19-15)13-9-5-2-6-10-13/h2,5-6,9-12H,1,3-4,7-8H2 |
InChI Key |
VXDDJMIGZDGCCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-((Methylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11784943.png)
![4-(Trifluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B11784948.png)





![2-(4-(Benzyloxy)-5-bromo-2-methoxybenzyl)benzo[b]thiophene](/img/structure/B11784980.png)




